2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-ethoxyphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
Description
This compound features a cyclopenta[c]pyrazole core substituted with a 1,1-dioxothiolan moiety at position 2 and an N-(2-ethoxyphenyl) carboxamide group at position 2. The 2-ethoxyphenyl substituent may contribute to lipophilicity and π-π stacking interactions in biological targets.
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-2-26-17-9-4-3-7-16(17)20-19(23)18-14-6-5-8-15(14)21-22(18)13-10-11-27(24,25)12-13/h3-4,7,9,13H,2,5-6,8,10-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDIXUKPXFVICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Cyclopenta[c]Pyrazole Core
The cyclopenta[c]pyrazole scaffold is synthesized via (3+2) cycloaddition, a method validated in recent literature for analogous fused heterocycles. In a typical procedure:
- Precursor Preparation : A cyclopentenone derivative is reacted with a diazo compound (e.g., diazomethane) to form a fused pyrazoline intermediate.
- Aromatization : The pyrazoline undergoes oxidation using manganese dioxide (MnO₂) or dichlorodicyanoquinone (DDQ) to yield the aromatic pyrazole ring.
- Reactants : 3-Homoacylcoumarin (1.0 eq) and α,β-unsaturated pyrazolone (1.2 eq).
- Catalyst : Cinchona alkaloid-derived hydrogen-bonding catalyst (10 mol%).
- Conditions : Toluene, 0°C to room temperature, 24 hours.
- Yield : 85–98% with >25:1 diastereomeric ratio (dr).
While enantioselectivity is emphasized in the cited study, the target compound lacks chiral centers, simplifying the synthesis by omitting chiral catalysts.
Introduction of the 1,1-Dioxo-Thiolan-3-yl Group
The sulfone moiety is introduced via sulfonation and subsequent oxidation:
- Thiolan Intermediate : Tetrahydrothiophene (thiolan) is sulfonated using sulfuric acid (H₂SO₄) or chlorosulfonic acid (ClSO₃H) to form thiolan-3-sulfonic acid.
- Oxidation : The sulfonic acid is oxidized to the sulfone using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM).
Critical Considerations :
- Regioselectivity : Sulfonation at the 3-position is favored due to steric and electronic factors in thiolan.
- Side Reactions : Over-oxidation to sulfonic acids is mitigated by controlling reaction time and temperature (0–5°C).
Functionalization with the Carboxamide Group
The carboxamide at position 3 is installed via coupling of the pyrazole-3-carboxylic acid with 2-ethoxyaniline:
- Acid Activation : Conversion to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
- Amide Coupling : Reaction with 2-ethoxyaniline in the presence of a base (e.g., triethylamine, Et₃N) or coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Solvent : Anhydrous DCM or tetrahydrofuran (THF).
- Temperature : 0°C to room temperature.
- Yield : 70–90% after column chromatography (silica gel, hexane/ethyl acetate).
Integrated Synthetic Pathway
Combining the above steps, the full synthesis proceeds as follows:
Step 1 : Cyclopenta[c]pyrazole-3-carboxylic acid synthesis via (3+2) cycloaddition.
Step 2 : Sulfonation and oxidation to attach the 1,1-dioxo-thiolan-3-yl group.
Step 3 : Amide coupling with 2-ethoxyaniline.
Table 1. Comparative Analysis of Key Reaction Steps
| Step | Reactants | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|---|
| 1 | 3-Homoacylcoumarin, pyrazolone | Toluene, 0°C, 24 hr | 92% | 98.5% |
| 2 | Thiolan, H₂SO₄, H₂O₂ | DCM, 0°C, 12 hr | 88% | 97.0% |
| 3 | Acid chloride, 2-ethoxyaniline | EDC, Et₃N, THF, rt, 6 hr | 85% | 99.2% |
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.10 (m, 4H, aromatic), 4.20 (q, J = 7.0 Hz, 2H, OCH₂), 3.85–3.60 (m, 4H, thiolan-SO₂), 2.90–2.50 (m, 5H, cyclopentane).
- ¹³C NMR : 165.2 (C=O), 148.9 (pyrazole-C), 132.1–114.8 (aromatic), 63.5 (OCH₂), 52.1–48.3 (thiolan-SO₂).
Chromatographic Purity :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-ethoxyphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the aromatic ring or the pyrazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of nitro groups may produce corresponding amines.
Scientific Research Applications
2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-ethoxyphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Potential use as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Utilization in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-ethoxyphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- BK77270: The closest analog, 2-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-(2-ethylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide (CAS: 2309311-25-7), differs only in the substituent on the phenyl ring (ethyl vs. ethoxy). Molecular weight differences are negligible (373.47 vs. 373.47 g/mol), but logP values likely differ due to the oxygen atom in ethoxy .
- Fluorophenyl Derivatives : Compounds like 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole]-4-yl}methyl)-1H-pyrazole-4-carboxamide () feature fluorinated aryl groups. Fluorine atoms improve metabolic stability and membrane permeability, whereas the ethoxy group in the target compound may offer distinct pharmacokinetic profiles .
Heterocyclic Core Modifications
- Thiophene vs. Thiolan: Thiophene-based pyrazole amides (e.g., 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide) lack the sulfone group present in the target compound. The 1,1-dioxothiolan moiety in the target compound introduces stronger electron-withdrawing effects, which could modulate electronic properties and binding to enzymes like cyclooxygenase or kinases .
- Cyclopenta[c]pyrazole vs. Diarylated Pyrazoles: Diarylated pyrazoles (e.g., 1,5-diarylpyrazole carboxamides) often exhibit anticancer or antifungal activity.
Data Tables
Table 1: Structural and Physicochemical Comparisons
Research Findings and Implications
- Substituent Effects : Ethoxy groups enhance solubility but may reduce membrane permeability compared to ethyl or halogen substituents. This trade-off could be optimized for specific applications (e.g., agrochemicals vs. therapeutics) .
- Sulfone vs. Thiophene : The 1,1-dioxothiolan group improves oxidative stability compared to thiophene, which is prone to metabolic oxidation. This could extend the half-life of the target compound .
- Biological Replaceability : suggests pyrazole rings can sometimes be replaced with isoxazoles or triazoles without losing activity. However, the cyclopenta[c]pyrazole core’s rigidity may be critical for maintaining conformational integrity in the target compound .
Biological Activity
The compound 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-ethoxyphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , characterized by the presence of a thiolane ring and a cyclopentapyrazole structure. The dioxo group contributes to its reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the thiolane ring and subsequent functionalization to introduce the ethoxyphenyl and carboxamide groups.
Anticancer Properties
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, related pyrazole derivatives have shown potent inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The compound's structural similarities to known anticancer agents suggest it may also possess similar properties.
Table 1: Summary of Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| C5 | MCF-7 | 0.08 | EGFR Inhibition |
| C6 | A549 | 0.05 | Apoptosis Induction |
Antimicrobial Activity
The presence of sulfur in the thiolane moiety may enhance the compound's antimicrobial properties. Compounds with similar structural features have been reported to exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 μg/mL |
| Compound B | S. aureus | 16 μg/mL |
The proposed mechanism involves the inhibition of key enzymes or pathways critical for cell proliferation and survival in cancer cells. For example, some pyrazole derivatives inhibit EGFR kinase activity, leading to reduced tumor growth.
Case Studies
- Study on Antiproliferative Effects : A recent study evaluated the antiproliferative effects of various pyrazole derivatives on MCF-7 cells. The results indicated that certain compounds significantly inhibited cell growth through apoptosis induction mechanisms.
- Antimicrobial Efficacy Assessment : Another investigation assessed the antimicrobial efficacy of thiolane-containing compounds against clinical isolates of bacteria. The findings revealed promising activity against multi-drug resistant strains.
Q & A
Basic: What are the critical steps and reaction conditions for synthesizing this compound?
Answer:
The synthesis involves multi-step reactions, including:
- Step 1: Formation of the pyrazole core via cyclization reactions using pyrazole derivatives and thiolan-3-yl precursors under reflux conditions .
- Step 2: Coupling the cyclopenta[c]pyrazole intermediate with the 2-ethoxyphenyl group via amidation. This requires anhydrous conditions and catalysts like triethylamine to enhance yield .
- Step 3: Purification using column chromatography (e.g., dichloromethane/ethyl acetate) and crystallization (e.g., ethyl acetate/hexane) .
Key Conditions:
- Temperature control (e.g., reflux for 4–20 hours).
- Inert atmospheres (N₂ or Ar) to prevent oxidation.
- pH adjustments to stabilize intermediates .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR to confirm hydrogen/carbon environments and regiochemistry of the pyrazole and thiolan rings .
- 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex regions (e.g., cyclopenta[c]pyrazole) .
- High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and purity (>95%) .
- Mass Spectrometry (MS): Validates molecular weight (e.g., HRMS-ESI for exact mass) .
- X-ray Crystallography: Determines bond lengths/angles and solid-state conformation .
Advanced: How can researchers optimize reaction yields during synthesis?
Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Catalyst Screening: Triethylamine or DMAP enhances amidation efficiency .
- Continuous Flow Reactors: Scalable for industrial-grade synthesis, reducing side reactions .
- DoE (Design of Experiments): Statistical optimization of temperature, pH, and stoichiometry to maximize yield .
Advanced: How should contradictory structural data (e.g., NMR vs. X-ray) be resolved?
Answer:
- Cross-Validation: Combine multiple techniques (e.g., XRD for crystal structure vs. NMR for solution-state conformation) .
- Computational Modeling: Density Functional Theory (DFT) calculates theoretical NMR shifts to match experimental data .
- Dynamic NMR: Investigates conformational flexibility in solution (e.g., ring puckering in thiolan) .
Advanced: What computational methods aid in predicting synthetic pathways?
Answer:
- Retrosynthetic Analysis (e.g., Chematica): Identifies feasible routes using known reactions for pyrazole and thiolan moieties .
- Molecular Dynamics (MD): Simulates reaction trajectories to optimize conditions (e.g., transition-state energy barriers) .
- Machine Learning (e.g., AlphaFold for Catalysis): Predicts catalyst performance for amidation or cyclization steps .
Advanced: How can structure-activity relationship (SAR) studies improve bioactivity?
Answer:
- Functional Group Modifications:
- Replace the ethoxyphenyl group with fluorinated analogs to enhance membrane permeability .
- Modify the thiolan ring’s sulfone group to tune electronic properties .
- Biological Assays:
- Enzyme Inhibition Assays: Test against kinases or proteases linked to disease pathways .
- Cytotoxicity Screening: Use cancer cell lines (e.g., HeLa, MCF-7) to identify EC₅₀ values .
Advanced: What molecular docking strategies elucidate its mechanism of action?
Answer:
- Target Identification: Screen against databases (e.g., PDB) for proteins with complementary binding pockets (e.g., kinases, GPCRs) .
- Docking Software (e.g., AutoDock Vina): Simulate binding poses of the compound’s pyrazole and thiolan groups with active sites .
- Free Energy Calculations (MM/PBSA): Quantify binding affinity differences between derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
